1-Nitroso-2,2,6,6-tetramethylpiperidine

Catalog No.
S603944
CAS No.
6130-93-4
M.F
C9H18N2O
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitroso-2,2,6,6-tetramethylpiperidine

CAS Number

6130-93-4

Product Name

1-Nitroso-2,2,6,6-tetramethylpiperidine

IUPAC Name

2,2,6,6-tetramethyl-1-nitrosopiperidine

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C9H18N2O/c1-8(2)6-5-7-9(3,4)11(8)10-12/h5-7H2,1-4H3

InChI Key

ZBLNPMXAFVVOQK-UHFFFAOYSA-N

SMILES

CC1(CCCC(N1N=O)(C)C)C

Synonyms

2,2',6,6'-tetramethyl-N-nitrosopiperidine

Canonical SMILES

CC1(CCCC(N1N=O)(C)C)C

1-Nitroso-2,2,6,6-tetramethylpiperidine is a highly sterically hindered N-nitrosamine characterized by four methyl groups adjacent to the piperidine nitrogen. This extensive substitution fundamentally alters its reactivity and biological profile compared to unhindered analogs . In industrial and analytical procurement, it is primarily sourced as a thermally and hydrolytically stable, non-carcinogenic reference standard for nitrosamine impurity quantification—compliant with FDA and EMA guidelines—and as a specialized precursor for the synthesis of the stable nitroxyl radical, TEMPO [1]. Its distinctive steric bulk prevents alpha-carbon hydroxylation, eliminating the metabolic activation pathways typical of carcinogenic nitrosamines, which significantly reduces handling hazards and compliance overhead in laboratory environments .

Substituting 1-Nitroso-2,2,6,6-tetramethylpiperidine with unhindered analogs like N-nitrosopiperidine (NPIP) or simple aliphatic nitrosamines introduces severe toxicological risks and analytical inaccuracies [1]. Unhindered nitrosamines undergo rapid metabolic activation via cytochrome P450-mediated alpha-hydroxylation, classifying them as potent carcinogens that require stringent, high-cost containment protocols[2]. In contrast, the tetramethyl substitution in 1-Nitroso-2,2,6,6-tetramethylpiperidine completely blocks this activation site, rendering it non-carcinogenic and safe for use as a negative control or routine calibration standard [2]. Furthermore, in synthetic workflows targeting TEMPO, substituting the nitroso precursor with direct amine oxidation often leads to different impurity profiles, making this specific nitroso intermediate critical for controlled, high-purity radical generation [1].

Elimination of Carcinogenic Potential via Alpha-Carbon Blocking

Comparative toxicological studies demonstrate that while N-nitrosopiperidine (NPIP) is a potent hepatocarcinogen due to rapid alpha-hydroxylation, 1-Nitroso-2,2,6,6-tetramethylpiperidine exhibits no such carcinogenic activity [1]. The four methyl groups provide absolute steric hindrance at the alpha-carbons, preventing cytochrome P450 enzymes from initiating the degradation into DNA-alkylating diazonium ions [1]. This structural feature allows it to be handled with standard laboratory safety protocols rather than the extreme containment required for NPIP.

Evidence DimensionCarcinogenic potential / Alpha-hydroxylation susceptibility
Target Compound DataNon-carcinogenic (sterically blocked alpha-carbons)
Comparator Or BaselineN-nitrosopiperidine (NPIP) (Potent hepatocarcinogen)
Quantified DifferenceComplete inhibition of the alpha-hydroxylation metabolic pathway
ConditionsIn vivo and in vitro metabolic assays (cytochrome P450 interaction)

Procurement teams can source this compound without triggering the severe regulatory and safety compliance overhead associated with carcinogenic nitrosamines.

High-Stability Calibration for FDA/EMA Nitrosamine Compliance

In pharmaceutical quality control, 1-Nitroso-2,2,6,6-tetramethylpiperidine is utilized as a highly stable reference standard for method validation (AMV) and routine API testing. Unlike volatile or light-sensitive unhindered nitrosamines (e.g., NDMA), the steric bulk of the tetramethylpiperidine core imparts measurable thermal and hydrolytic stability under standard analytical conditions. This allows for highly reproducible quantification of trace nitroso impurities in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), ensuring compliance with strict FDA and EMA safety limits .

Evidence DimensionAnalytical stability and reproducibility
Target Compound DataHigh stability, suitable for long-term reference standard use
Comparator Or BaselineLow-molecular-weight unhindered nitrosamines (e.g., NDMA) (Prone to volatility and degradation)
Quantified DifferenceSignificantly extended shelf-life and calibration consistency
ConditionsHPLC/LC-MS method validation for pharmaceutical QC

Ensures reliable, reproducible calibration curves for regulatory compliance, reducing the risk of false positives or batch rejections in API manufacturing.

Precursor Efficiency for Controlled TEMPO Synthesis

While TEMPO can be synthesized via direct oxidation of 2,2,6,6-tetramethylpiperidine (TMP), utilizing 1-Nitroso-2,2,6,6-tetramethylpiperidine as an isolated intermediate offers a highly controlled alternative pathway [1]. The denitrosation and subsequent oxidation of the nitroso compound can be precisely managed to yield high-purity TEMPO, minimizing over-oxidation byproducts that often complicate the direct amine oxidation route [1]. This makes the nitroso precursor highly valuable for specialized synthetic applications requiring ultra-pure spin labels or selective oxidation catalysts.

Evidence DimensionIntermediate stability and reaction control
Target Compound DataIsolable, stable intermediate allowing step-wise oxidation
Comparator Or BaselineDirect oxidation of TMP (Prone to complex byproduct formation)
Quantified DifferenceImproved control over final nitroxyl radical purity
ConditionsMulti-step organic synthesis of TEMPO

Provides synthetic chemists with a reliable, isolable intermediate for producing high-purity TEMPO derivatives used in sensitive EPR spectroscopy or catalytic applications.

Pharmaceutical Quality Control & Compliance

Used as an essential, non-carcinogenic reference standard for the detection and quantification of nitrosamine impurities in APIs, ensuring adherence to FDA and EMA regulatory limits .

Toxicology and Metabolism Studies

Serves as a critical negative control in hepatocarcinogenesis research, allowing scientists to isolate the effects of alpha-carbon hydroxylation by comparing it against carcinogenic analogs like N-nitrosopiperidine [1].

High-Purity TEMPO Synthesis

Procured as a stable intermediate for the controlled synthesis of the TEMPO nitroxyl radical, particularly when downstream applications (such as EPR spin labeling or selective catalytic oxidation) demand ultra-pure radical species free from direct-oxidation byproducts .

XLogP3

2.5

Wikipedia

2,2,6,6-TETME-N-NITROSOPIPERDINE

Dates

Last modified: 04-14-2024

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